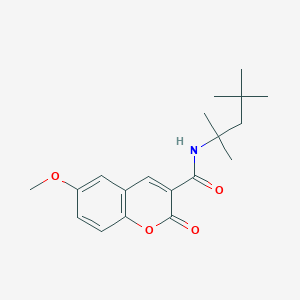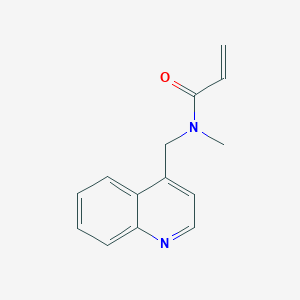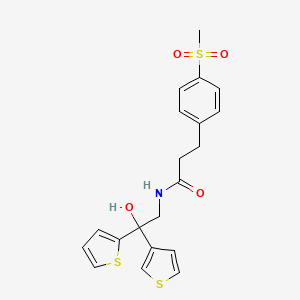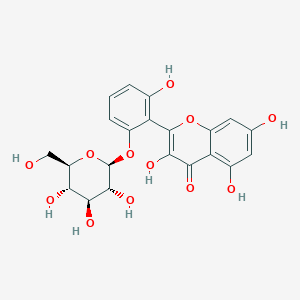
6-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H25NO4 and its molecular weight is 331.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Physical Properties
The structural characteristics of chromene derivatives, including 6-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide, have been extensively studied. For example, Reis et al. (2013) examined the crystalline structure of similar chromene compounds, highlighting the anti-rotamer conformation and the trans- or cis-relationship between amide O atom and the O atom of the pyran ring, which could be relevant for understanding the physical properties and reactivity of this compound (Reis et al., 2013).
Fluorescence Properties
The fluorescence properties of chromene derivatives have been investigated, indicating potential applications in sensing and imaging. Shi et al. (2017) synthesized and characterized various benzo[c]coumarin carboxylic acids, demonstrating their excellent fluorescence in both solution and solid states, which suggests that derivatives like this compound could be explored for similar applications (Shi et al., 2017).
GPR35 Agonist Potential
The compound has been linked to the G protein-coupled receptor GPR35. Thimm et al. (2013) developed a potent and selective GPR35 agonist, providing a foundational understanding of the receptor's binding and activity. This suggests potential pharmacological applications for this compound in targeting GPR35 for therapeutic purposes (Thimm et al., 2013).
Synthetic Applications
The synthetic versatility of chromene derivatives has been demonstrated through various chemical reactions. Bacchi et al. (2005) reported on the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to yield chromene derivatives. This research outlines methodologies that could be applied to synthesize and modify compounds like this compound, enhancing its utility in chemical synthesis (Bacchi et al., 2005).
Alzheimer's Disease Research
The potential therapeutic applications of chromene derivatives in Alzheimer's disease have been explored. Saeedi et al. (2017) synthesized novel chromenones linked to a 1,2,3-triazole ring system and evaluated their anti-ChE activity. One compound demonstrated significant neuroprotective effects and anti-acetylcholinesterase activity, suggesting that similar compounds, including this compound, could be further investigated for their potential in treating neurodegenerative diseases (Saeedi et al., 2017).
Propiedades
IUPAC Name |
6-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-18(2,3)11-19(4,5)20-16(21)14-10-12-9-13(23-6)7-8-15(12)24-17(14)22/h7-10H,11H2,1-6H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBFTLFELBUTEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2469756.png)
![Methyl 4-[4-({4-[(dimethylamino)sulfonyl]anilino}carbonyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2469757.png)





![2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2469766.png)

![N-Benzyl-2-chloro-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]acetamide](/img/structure/B2469770.png)
![3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorophenyl}propanoic acid](/img/structure/B2469771.png)
![methyl 3-[(2E)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B2469772.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)
![tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2469779.png)
